Cas no 66607-27-0 (3-Iodo-1H-indazole)

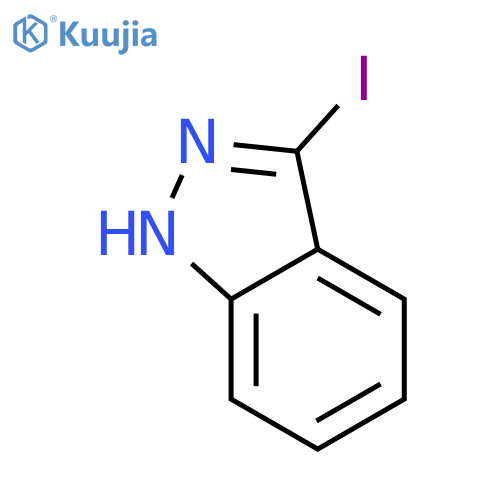

3-Iodo-1H-indazole structure

商品名:3-Iodo-1H-indazole

3-Iodo-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-1H-indazole

- 1H- Indazole, 3-iodo-

- 3-iodo-2H-indazole

- 3-Iodo-3H-indazole

- 3-Iodoindazole

- 3-iodo-1H-indazole(SALTDATA: FREE)

- 1H-Indazole, 3-iodo-

- iodoindazole

- iodo-indazole

- 3-iodo indazole

- PubChem11868

- 3-Iodo-1H-benzopyrazole

- UDKYMMQGPNFWDA-UHFFFAOYSA-

- UDKYMMQGPNFWDA-UHFFFAOYSA-N

- BH810

- BH798

- FC0584

- FCH932299

- RP05950

- PB34085

- SY031006

- AM807653

- FT-0604110

- J-512667

- 66607-27-0

- MFCD04972469

- SCHEMBL516645

- DS-0403

- EN300-99418

- AKOS003670257

- DTXSID80448128

- InChI=1/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)

- CS-W003212

- SCHEMBL17692468

- AC-12962

- A8970

- DB-012092

-

- MDL: MFCD04972469

- インチ: 1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)

- InChIKey: UDKYMMQGPNFWDA-UHFFFAOYSA-N

- ほほえんだ: IC1=C2C([H])=C([H])C([H])=C([H])C2=NN1[H]

計算された属性

- せいみつぶんしりょう: 243.94975g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 243.94975g/mol

- 単一同位体質量: 243.94975g/mol

- 水素結合トポロジー分子極性表面積: 28.7Ų

- 重原子数: 10

- 複雑さ: 129

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 2.1±0.1 g/cm3

- ゆうかいてん: 143-145°C

- ふってん: 206.9°C at 760 mmHg

- フラッシュポイント: 170.4±20.4 °C

- 屈折率: 1.788

- PSA: 28.68000

- LogP: 2.16750

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Iodo-1H-indazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

3-Iodo-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Iodo-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XG487-20g |

3-Iodo-1H-indazole |

66607-27-0 | 95% | 20g |

1140.0CNY | 2021-07-12 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031006-5g |

3-Iodo-1H-indazole |

66607-27-0 | ≥98% | 5g |

¥108.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031006-100g |

3-Iodo-1H-indazole |

66607-27-0 | ≥98% | 100g |

¥1690.00 | 2024-07-09 | |

| Chemenu | CM104497-10g |

3-iodo-1H-indazole |

66607-27-0 | 97% | 10g |

$*** | 2023-03-30 | |

| Apollo Scientific | OR305076-5g |

3-Iodo-1H-indazole |

66607-27-0 | 5g |

£24.00 | 2025-02-20 | ||

| TRC | I706378-500mg |

3-Iodo-1H-indazole |

66607-27-0 | 500mg |

$ 80.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D387573-25g |

3-iodo-1H-indazole |

66607-27-0 | 97% | 25g |

$480 | 2023-09-04 | |

| eNovation Chemicals LLC | D387573-250g |

3-iodo-1H-indazole |

66607-27-0 | 97% | 250g |

$1600 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120240-25G |

3-iodo-1H-indazole |

66607-27-0 | 97% | 25g |

¥ 594.00 | 2023-03-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I177117-1g |

3-Iodo-1H-indazole |

66607-27-0 | 97% | 1g |

¥158.90 | 2023-09-02 |

3-Iodo-1H-indazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:66607-27-0)3-碘吲唑

注文番号:LE26820328

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:58

価格 ($):discuss personally

3-Iodo-1H-indazole 関連文献

-

Popuri Sureshbabu,Vinod Bhajammanavar,Venkata Surya Kumar Choutipalli,Venkatesan Subramanian,Mahiuddin Baidya Chem. Commun. 2022 58 1187

-

2. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's diseaseAn?e Meden,Damijan Knez,Marko Juki?,Xavier Brazzolotto,Marija Gr?i?,Anja Pi?lar,Abida Zahirovi?,Janko Kos,Florian Nachon,Jurij Svete,Stanislav Gobec,Uro? Gro?elj Chem. Commun. 2019 55 3765

-

Ayano Takeuchi,Makihito Hori,Shinichi Sato,Hyun Seung Ban,Takahiro Kuchimaru,Shinae Kizaka-Kondoh,Takao Yamori,Hiroyuki Nakamura Med. Chem. Commun. 2012 3 1455

-

Yao Zhou,Qiuling Song Org. Chem. Front. 2018 5 3245

-

Wei Wei,Zhihao Liu,Xiuli Wu,Cailing Gan,Xingping Su,Hongyao Liu,Hanyun Que,Qianyu Zhang,Qiang Xue,Lin Yue,Luoting Yu,Tinghong Ye RSC Adv. 2021 11 15675

66607-27-0 (3-Iodo-1H-indazole) 関連製品

- 15579-15-4(1H-Indazol-5-ol)

- 944904-29-4(5,6-Dimethoxy-3-iodo-1H-indazole)

- 518990-32-4(4-Fluoro-3-iodo-1H-indazole)

- 66607-27-0(3-Iodo-1H-indazole)

- 70315-70-7(3-Iodo-6-nitro-1H-indazole)

- 885518-66-1(3,4-diiodo-2H-indazole)

- 20698-04-8(3,6-Diiodopyridazine)

- 858629-06-8(5-Fluoro-3-iodo-1H-indazole)

- 351456-48-9(3,5-Diiodo-1H-indazole)

- 319472-78-1(3,6-Diiodo-1H-indazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:66607-27-0)3-Iodoindazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:66607-27-0)3-Iodo-1H-indazole

清らかである:99%

はかる:100g

価格 ($):276.0